2-Chlorophenothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGLJSYQXZIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057854 | |
| Record name | 2-Chlorophenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-39-7 | |
| Record name | 2-Chlorophenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorophenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorophenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorophenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorophenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorophenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95H3AO2301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorophenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorophenothiazine (CAS No. 92-39-7), a critical chemical intermediate and metabolite in the field of pharmaceutical sciences. The document details its physicochemical properties, synthesis methodologies, pharmacological significance, and analytical procedures, presenting quantitative data in structured tables and illustrating key processes with diagrams as required.
Core Properties of this compound
This compound is a heterocyclic compound foundational to the synthesis of many phenothiazine-class antipsychotic drugs.[1][2] It is also recognized as a metabolite of the widely used medication, Chlorpromazine.[3][4][5] Its chemical structure and properties are pivotal for its role in organic synthesis and medicinal chemistry.
Physicochemical Data
The physical and chemical properties of this compound are summarized below, providing essential data for laboratory and industrial applications.
| Property | Value | References |
| Molecular Formula | C₁₂H₈ClNS | [3][4] |
| Molecular Weight | 233.72 g/mol | [3][4] |
| Appearance | Greyish to slightly green or brownish powder/crystals | [3][6][7] |
| Melting Point | 195 - 203 °C | [3][6][7] |
| Boiling Point | 395.7 °C at 760 mmHg | [3][8] |
| Flash Point | 193.1 °C | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). Soluble in Ether, Benzene, Acetone, Ethanol. | [3][7] |
| Density | ~1.235 g/cm³ (estimate) | [3][8] |
| Vapor Pressure | 1.81E-06 mmHg at 25°C | [3] |
| pKa | -2.28 ± 0.20 (Predicted) | [3] |
| LogP (XLogP3) | 4.8 | [9] |
| Storage Temperature | 2-8°C, Refrigerator | [3][5] |
Identifiers and Registry Numbers
For unambiguous identification, the following registry numbers and identifiers are associated with this compound.
| Identifier | Value | References |
| CAS Number | 92-39-7 | [3][4] |
| EC Number | 202-152-5 | [3] |
| PubChem CID | 7088 | [9] |
| Beilstein/REAXYS | 176587 | [3] |
| RTECS Number | SN7580000 | [n/a] |
| Synonyms | 2-Chloro-10H-phenothiazine, 2-Chlorothiodiphenylamine, Prochlorperazine EP Impurity D | [3][5][10] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
References for all hazard data:[6][7]
Synthesis and Manufacturing
The synthesis of the this compound scaffold can be achieved through several routes, including catalyzed cyclization and cross-coupling reactions.[1] An efficient and prominent industrial method involves a two-step process starting from 2-(3-chlorophenyl)aminobenzoic acid.[1][2]
References
- 1. This compound | Pharmaceutical Intermediate | RUO [benchchem.com]
- 2. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Cas 92-39-7,this compound | lookchem [lookchem.com]
- 4. This compound | 92-39-7 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound 92-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound CAS#: 92-39-7 [m.chemicalbook.com]
- 9. This compound | C12H8ClNS | CID 7088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Biological activities of 2-Chlorophenothiazine and its derivatives
An In-depth Technical Guide on the Biological Activities of 2-Chlorophenothiazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine (B1677639) tricyclic system, a cornerstone in medicinal chemistry, serves as a "privileged scaffold" from which a multitude of pharmacologically active compounds have been derived. This compound, a key derivative, is the foundational structure for numerous drugs, most notably chlorpromazine, which revolutionized the treatment of psychosis. Beyond their well-established neuroleptic effects, derivatives of this compound exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial properties, making them a subject of intense research and development. This guide provides a comprehensive overview of these activities, focusing on the underlying mechanisms, quantitative data, and key experimental methodologies.
Anticancer Activities
Phenothiazine derivatives, including those based on the 2-chloro- scaffold, have emerged as promising candidates for cancer therapy. Their anticancer effects are multifaceted, targeting various hallmarks of cancer through several mechanisms of action.
Mechanisms of Action
The antitumor activity of this compound derivatives is not attributed to a single mode of action but rather a combination of effects on cancer cells:
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis). These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., Caspase-3 and Caspase-9) and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: Many derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases. This prevents cancer cells from dividing and propagating.
-
Modulation of Signaling Pathways: Phenothiazines are known to interfere with critical signaling pathways that are often dysregulated in cancer. They can inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell growth, survival, and proliferation.
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis, by suppressing the production of factors like Vascular Endothelial Growth Factor (VEGF).
-
Reversal of Multidrug Resistance (MDR): A significant application is their ability to reverse multidrug resistance in cancer cells. They can inhibit the function of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cell, thereby increasing the efficacy of co-administered anticancer agents.
Quantitative Data: In-Vitro Cytotoxicity
The cytotoxic potential of phenothiazine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), representing the concentration required to inhibit 50% of cancer cell viability or growth.
| Derivative Name/Type | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Chlorpromazine Analogue (6e) | HCT-116 | Colon Cancer | Sub-micromolar | |
| Chlorpromazine Analogue (6e) | MDA-MB-231 | Breast Cancer | Sub-micromolar | |
| Diazaphenothiazine (DPT-1) | A549 | Lung Carcinoma | 1.526 | |
| Diazaphenothiazine (DPT-2) | A549 | Lung Carcinoma | 3.447 | |
| Fluphenazine | Various | Lung, TNBC, Colon, etc. | 5-20 | |
| Intermediary Compound 1 | Hep3B | Liver Cancer | High Cytotoxicity | |
| Intermediary Compound 3 | SkHep1 | Liver Cancer | High Cytotoxicity | |
| Phenothiazine-Triazole Hybrid (13h) | MKN28, MGC-803, MKN45 | Gastric Cancer | Potent Inhibition |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in-vitro cytotoxicity of compounds against cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the existing medium and add 100 µL of fresh medium containing the various concentrations of the compounds to the wells. Include wells for vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Visualization: Apoptosis Signaling Pathway
Caption: Apoptosis pathways induced by this compound derivatives.
Antimicrobial Activities
Derivatives of this compound have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. Their effectiveness extends to multidrug-resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA), making them valuable leads for new anti-infective agents.
Mechanisms of Action
The antimicrobial effects are generally attributed to:
-
Inhibition of Efflux Pumps: Similar to their role in cancer MDR, phenothiazines can inhibit bacterial efflux pumps. This action prevents the bacteria from expelling antibiotics, thereby restoring the efficacy of conventional drugs.
-
Membrane Damage: The compounds can interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
DNA Damage: Some derivatives are capable of causing damage to microbial DNA, which inhibits replication and leads to cell death.
-
Generation of Reactive Oxygen Species (ROS): The production of ROS within the microbial cell can cause oxidative stress, damaging essential biomolecules and contributing to the antimicrobial effect.
Quantitative Data: Antimicrobial Potency
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.
| Derivative/Compound | Microorganism | Activity/MIC | Reference |
| Thioridazine | M. tuberculosis (XDR-TB) | Resensitizes to antibiotics | |
| Thioridazine | S. aureus (MRSA) | Resensitizes to β-lactams | |
| 10-(Hetero/arylthio)acetyl-2-chlorophenothiazines | Various Bacteria | Screened for antibacterial activity |
(Note: Specific MIC values for this compound derivatives are not consistently available in the provided search results, but their general activity and potential are widely reported.)
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a 96-well microtiter plate. The MIC is identified as the lowest concentration of the agent that inhibits visible bacterial growth after incubation.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
This compound derivative stock solution
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate. Typically, 50 µL of broth is added to wells 2 through 12. A 100 µL volume of the starting drug concentration is added to well 1, and then 50 µL is transferred serially from well 1 to well 11, with mixing at each step. 50 µL from well 11 is discarded. Well 12 serves as the positive growth control (no drug).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no growth is observed.
Visualization: MIC Determination Workflow
Caption: Workflow for Broth Microdilution MIC Determination.
Neuroleptic Activities
The foundational biological activity of phenothiazines, including this compound derivatives like chlorpromazine, is their antipsychotic (neuroleptic) effect.
Mechanism of Action
The primary mechanism of antipsychotic action is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain. Overactivity in these pathways is associated with the positive symptoms of psychosis, such as hallucinations and delusions. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms. Many derivatives also exhibit antagonist activity at other receptors, including serotonergic, muscarinic, histaminic, and adrenergic receptors, which contributes to their broad pharmacological profile and side effects.
Structure-Activity Relationship (SAR)
The neuroleptic activity of phenothiazine derivatives is highly dependent on their chemical structure:
-
C2-Substitution: An electron-withdrawing group, such as chlorine (-Cl), at the C2 position of the phenothiazine ring is crucial for potent antipsychotic activity.
-
N10-Side Chain: The nature of the side chain at the N10 position is a key determinant of potency and side effect profile. A three-carbon chain between the ring nitrogen and the terminal amine is optimal. Derivatives are often classified based on this side chain into aliphatic, piperidine, and piperazine (B1678402) groups. Piperazine derivatives (e.g., fluphenazine) generally exhibit the highest potency.
Visualization: Dopamine D2 Receptor Antagonism
Methodological & Application
Synthesis of Antipsychotics from 2-Chlorophenothiazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of several key antipsychotic drugs using 2-Chlorophenothiazine as a common starting material. The protocols are compiled from various sources to offer comprehensive guidance for laboratory synthesis.
Introduction
This compound is a crucial intermediate in the synthesis of a class of first-generation antipsychotics known as phenothiazines. These drugs have been instrumental in the management of psychosis for decades. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. This document outlines the synthetic routes and detailed protocols for producing Chlorpromazine, Prochlorperazine, Perphenazine, and Thioridazine from this compound.
Synthetic Overview
The general synthetic strategy involves the N-alkylation of the phenothiazine (B1677639) ring system. This compound is first deprotonated at the nitrogen atom using a strong base, followed by nucleophilic substitution with an appropriate alkyl halide side chain. The choice of the side chain determines the final antipsychotic drug.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of various antipsychotics from this compound.
| Antipsychotic | Side Chain Precursor | Base | Solvent | Reaction Time | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| Chlorpromazine | 3-dimethylaminopropylchloride | Potassium Hydroxide (B78521) | Toluene (B28343) | 6 hours | 98 | 82.24 | >99.5 |
| Prochlorperazine | 1-(3-chloropropyl)-4-methylpiperazine (B54460) | Sodium Amide | Toluene | Several hours | Reflux | High | 99.88 |
| Perphenazine | 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine | Sodium Amide | Liquid Ammonia (B1221849) | Not Specified | Not Specified | Not Specified | Not Specified |
| Thioridazine (Step 1: Thiolation) | Sodium thiomethoxide | Not Applicable | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified |
| Thioridazine (Step 2: Alkylation) | 2-(1-methyl-2-piperidyl)ethyl chloride | Sodamide | Not Specified | Not Specified | Not Specified | Good | Not Specified |
Experimental Protocols
Synthesis of Chlorpromazine
This protocol is adapted from a patented industrial process.[1][2]
Materials:
-
This compound (100 g)
-
Toluene (650 ml)
-
Aqueous Potassium Hydroxide (96.02 g KOH in 100 ml water)
-
3-dimethylaminopropylchloride (135.24 g)
-
Methanolic Hydrochloride
-
Ethyl Acetate (B1210297)
Procedure:
-
To a reaction vessel, add this compound (100 g) and toluene (450 ml).
-
Add the aqueous potassium hydroxide solution at 30°C.
-
Heat the mixture to 98°C.
-
Prepare a solution of 3-dimethylaminopropylchloride (135.24 g) in toluene (200 ml).
-
Add the 3-dimethylaminopropylchloride solution to the heated reaction mixture at 98°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mass to 40°C and quench with water (1000 ml).
-
Separate the organic layer and wash with water.
-
Concentrate the organic layer under reduced pressure to obtain a residue.
-
Add toluene (700 ml) to the residue at 65°C and then cool to 30°C.
-
Slowly add methanolic hydrochloride solution.
-
Concentrate the mass under vacuum at 70°C.
-
Add ethyl acetate (600 ml) to the concentrated residue at 60°C and stir for 1 hour at 75°C.
-
Cool the mixture to 30°C and stir for 90 minutes.
-
Filter the resulting solid, wash with ethyl acetate (200 ml), and dry to obtain Chlorpromazine hydrochloride.
Expected Yield: 82.24%[2] Purity: >99.5%
Synthesis of Prochlorperazine
This protocol is based on established synthetic methods.[3]
Materials:
-
This compound
-
1-(3-chloropropyl)-4-methylpiperazine
-
Sodamide
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve this compound in toluene.
-
Add sodamide to the solution to deprotonate the phenothiazine nitrogen.
-
Add a toluene solution of 1-(3-chloropropyl)-4-methylpiperazine to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Distill off the toluene under reduced pressure.
-
Purify the resulting Prochlorperazine base by short-path distillation under high vacuum.
Purity: 99.88% (as edisylate salt)
Synthesis of Perphenazine
The synthesis of Perphenazine follows a similar N-alkylation strategy.
Materials:
-
This compound
-
1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine
-
Sodium Amide
-
Liquid Ammonia
Procedure:
-
In a flask equipped for reactions in liquid ammonia, dissolve this compound.
-
Add sodium amide to the solution to form the sodium salt of this compound.
-
Add 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine to the reaction mixture.
-
Allow the reaction to proceed until completion.
-
After the reaction, the ammonia is evaporated, and the residue is worked up to isolate Perphenazine.
Synthesis of Thioridazine
The synthesis of Thioridazine from this compound is a two-step process.
Step 1: Synthesis of 2-(Methylthio)phenothiazine
Materials:
-
This compound
-
Sodium thiomethoxide (Methylmercaptan sodium salt)
Procedure:
-
This compound is reacted with sodium thiomethoxide. The chlorine atom at the 2-position is displaced by the methylthio group.
-
The reaction conditions typically involve heating the reactants in a suitable solvent.
-
After the reaction is complete, the product, 2-(methylthio)phenothiazine, is isolated and purified.
Step 2: Synthesis of Thioridazine
Materials:
-
2-(Methylthio)phenothiazine
-
2-(1-methyl-2-piperidyl)ethyl chloride
-
Sodamide
Procedure:
-
The 2-(methylthio)phenothiazine obtained from Step 1 is condensed with 2-(1-methyl-2-piperidyl)ethyl chloride.
-
The reaction is carried out in the presence of a dehydrochlorinating agent such as sodamide.
-
The final product, Thioridazine, is then isolated and purified.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound to various antipsychotics.
Signaling Pathway of Typical Antipsychotics
Caption: Mechanism of action of typical antipsychotics via D2 receptor antagonism.
References
Application Notes and Protocols for the Quantification of 2-Chlorophenothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenothiazine is a critical intermediate in the synthesis of several phenothiazine-based pharmaceuticals, which are widely used as antipsychotic and antihistaminic agents. Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final drug products. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).
These methods are essential for quality control in manufacturing, stability testing of drug substances and products, and in research and development for pharmacokinetic and metabolism studies. The selection of a suitable analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.
Comparative Quantitative Data
The following table summarizes the quantitative performance data for different analytical methods for the determination of this compound and its closely related analogs. It is important to note that some of the data presented is for analogous phenothiazine (B1677639) derivatives due to the limited availability of comprehensive validation data for this compound itself.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| Stability-Indicating HPLC-UV | Prochlorperazine (analog) | 0.025 µg/mL | - | >0.999 (correlation coefficient) | >98.5% |
| GC-MS | Chlorpromazine (analog) | 1.31 - 2.94 ng/mL | 3.98 - 8.89 ng/mL | Not specified | Not specified |
| UV-Visible Spectrophotometry | Chlorpromazine HCl (analog) | 1x10⁻⁴ to 1x10⁻⁵ M | - | >0.988 (correlation coefficient) | 93 - 96.2% |
| Capillary Zone Electrophoresis (CZE)-UV | Chlorpromazine HCl (analog) | 2 - 5 ng/mL | - | Not specified | Adequate |
Experimental Protocols and Methodologies
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and process-related impurities.
Principle: The method utilizes reversed-phase chromatography to separate compounds based on their hydrophobicity. A C18 column is commonly used, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the effective separation of the analyte from its impurities. Detection is typically performed using a UV detector.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions (based on a method for a similar compound, Prochlorperazine):
-
Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.2% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.2% TFA in acetonitrile.
-
Gradient Program:
-
0-20 min: 22-42% B
-
20-29 min: 42-90% B
-
29-32 min: 90% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by serial dilution of the stock solution to cover the desired concentration range for linearity assessment.
-
-
Sample Preparation:
-
For drug substance: Prepare a sample solution with a concentration similar to the standard solution in the mobile phase.
-
For drug product: Accurately weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose of the active ingredient to a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation Parameters:
-
Specificity: Assessed by analyzing a placebo sample and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of this compound.
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration for at least five standard solutions. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Evaluated by performing recovery studies on spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries are expected to be within 98-102%.
-
Precision: Assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (RSD) should be less than 2%.
-
Workflow for Stability-Indicating HPLC Method Development:
Application Notes & Protocols: Leveraging 2-Chlorophenothiazine in the Synthesis of Novel Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chlorophenothiazine (2-CPT) is a versatile tricyclic heterocyclic compound that serves as a foundational scaffold in medicinal chemistry.[1] Historically, its primary role has been as a key intermediate in the synthesis of first-generation antipsychotic drugs, such as Chlorpromazine.[1][2][3] However, the unique electronic and structural properties of the phenothiazine (B1677639) nucleus make it a privileged scaffold for broader drug discovery efforts.[4] Recent research has expanded the application of 2-CPT derivatives into various therapeutic areas, including oncology, microbiology, and neuroprotection, demonstrating its potential as a starting material for a diverse range of novel drug candidates.[5][6] This document provides detailed protocols for synthesizing potent anticancer and antimicrobial agents from this compound and summarizes their biological activities.
Section 1: Synthesis of Novel Drug Candidates
The reactivity of the nitrogen atom at the 10-position of the phenothiazine ring, along with the potential for substitution on the aromatic rings, allows for extensive chemical modification. This section outlines synthetic workflows for creating derivatives with significant biological activity.
Caption: General workflow for creating drug candidates from this compound.
Synthesis of Chalcone-Based Phenothiazine Derivatives (Anticancer Agents)
Chalcones are a class of compounds known for their wide range of biological activities. Combining the chalcone (B49325) scaffold with the phenothiazine nucleus has yielded derivatives with potent antioxidant and anticancer properties.[7][8][9] The synthesis involves an N-alkylation of a 2-acetylphenothiazine precursor followed by a Claisen-Schmidt condensation with various aromatic aldehydes.[4][7][8]
Synthesis of 10-(Arylthio)acetyl-2-chlorophenothiazines (Antimicrobial Agents)
Modification at the N-10 position of the 2-CPT core can produce compounds with significant antimicrobial activity. The synthesis of 10-(hetero/arylthio)acetyl-2-chlorophenothiazines is achieved by first reacting 2-CPT with chloroacetyl chloride to form an intermediate, 10-chloroacetyl-2-chlorophenothiazine. This intermediate is then reacted with various aromatic or heterocyclic potassium mercaptides to yield the final products, which have been screened for antibacterial activity.[10]
Section 2: Experimental Protocols
Protocol 1: Synthesis of Chalcone-Based Phenothiazine Derivatives
This protocol is adapted from methodologies aimed at producing anticancer agents by combining phenothiazine and chalcone scaffolds.[7][8]
Step 1: N-Alkylation of 2-Acetylphenothiazine
-
Dissolve 2-acetylphenothiazine in anhydrous acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) to the solution.
-
Add an appropriate alkylating agent (e.g., ethyl bromoacetate) dropwise while stirring.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.
-
Purify the resulting N-alkylated intermediate product by column chromatography or recrystallization.
Step 2: Claisen-Schmidt Condensation to form Chalcones
-
Dissolve the N-alkylated 2-acetylphenothiazine intermediate from Step 1 in ethanol (B145695).
-
Add an equimolar amount of a selected substituted aromatic aldehyde.
-
Add a catalytic amount of a base (e.g., aqueous potassium hydroxide (B78521) solution) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 6-12 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate, wash with cold ethanol and water, and dry.
-
Recrystallize the final chalcone product from a suitable solvent (e.g., ethanol or acetic acid) to achieve high purity.
Caption: Experimental workflow for the synthesis of chalcone-phenothiazine derivatives.
Protocol 2: Synthesis of 10-(Arylthio)acetyl-2-chlorophenothiazines
This protocol describes the synthesis of 2-CPT derivatives with potential antibacterial activity.[10]
Step 1: Synthesis of 10-Chloroacetyl-2-chlorophenothiazine (Intermediate I)
-
Dissolve this compound (2-CPT) in dry benzene.
-
Add an equimolar amount of chloroacetyl chloride to the solution.
-
Reflux the mixture for 3-5 hours.
-
Allow the mixture to cool, during which the intermediate product will crystallize.
-
Filter the crystals, wash with petroleum ether, and dry to obtain Intermediate I.
Step 2: Synthesis of Final Thioether Derivatives
-
Prepare the required aromatic or heterocyclic potassium mercaptide by reacting the corresponding thiol with potassium hydroxide in ethanol.
-
Dissolve Intermediate I in ethanol.
-
Add the prepared potassium mercaptide solution to the solution of Intermediate I.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the final product from ethanol to obtain the pure thioether derivative.
Section 3: Biological Activity and Data Presentation
Anticancer Activity of Chalcone-Phenothiazine Derivatives
The cytotoxic activity of synthesized chalcone-based phenothiazine derivatives was evaluated against human cancer cell lines using the MTT assay.[8] Several compounds exhibited significant inhibitory activity, with IC₅₀ values comparable to or better than standard anticancer drugs.[7][8]
Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µg/mL) of Selected Chalcone-Phenothiazine Derivatives [7][8]
| Compound ID | R-group on Chalcone | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| 4b | 4-Chlorophenyl | 7.14 | 13.8 |
| 4k | 2,4-Dichlorophenyl | 7.61 | 12.0 |
| 4a | Phenyl | Good | Good |
| 4d | 4-Methoxyphenyl | Good | Moderate |
| 4m | 3,4,5-Trimethoxyphenyl | Good | Good |
| Cisplatin | Standard Drug | > 21.0 | 21.0 |
| Doxorubicin | Standard Drug | 0.58 | 0.62 |
Note: "Good" and "Moderate" are qualitative descriptors from the source literature where specific IC₅₀ values were not tabulated in the abstract; compounds 4b and 4k were highlighted as the most effective.[7][8]
Potential Mechanism of Action: Apoptosis Induction
Phenothiazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[11] This process involves the activation of a cascade of caspase enzymes, leading to programmed cell death. The interaction of a drug candidate with cellular targets can trigger this pathway, making it a key area of investigation for novel anticancer agents. Phenothiazines have also been identified as targeting signaling pathways like MAP kinase and Wnt, which are involved in tumorigenesis.[11][12]
References
- 1. This compound | Pharmaceutical Intermediate | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents [mdpi.com]
- 8. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the N-alkylation of 2-chlorophenothiazine, a critical precursor in the synthesis of various pharmaceutically active compounds. The strategic introduction of alkyl chains at the nitrogen atom of the phenothiazine (B1677639) ring is a key step in modulating the biological activity of these derivatives, which are known for their antipsychotic, antihistaminic, and antiemetic properties.[1] This document outlines detailed methodologies for common and effective N-alkylation techniques, including classical thermal methods, phase transfer catalysis, and microwave-assisted synthesis.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes quantitative data from various N-alkylation protocols for this compound, allowing for easy comparison of reaction conditions and yields.
| Alkylating Agent | Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-chloropropane | Phase Transfer Catalysis | Tetrabutylammonium (B224687) hydrogenosulfate / 50% NaOH (aq) | 4-Methylpentan-2-one | Ambient | 48 | ~70% | [2] |
| N,N-dimethylaminopropyl chloride hydrochloride | Microwave-Assisted | Anhydrous K₂CO₃ | Silica (B1680970) Gel (solid support) | N/A | N/A | Good | [3] |
| Chloroacetyl chloride | Classical | N/A (reflux) | Dry Benzene (B151609) | 50-60 | 3-4 | N/A | [1] |
| Various Alkyl Halides | Phase Transfer Catalysis | Quaternary Ammonium Salts | Two-phase system | Mild | N/A | Moderate | [4] |
Note: Yields are approximate as reported in the source material and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key N-alkylation experiments are provided below.
Protocol 1: N-Alkylation using Phase Transfer Catalysis (PTC)
This protocol is adapted from the synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine and is a robust method for N-alkylation under mild conditions.[2][5] Phase transfer catalysis facilitates the reaction between reactants in immiscible phases, often allowing the use of simpler and more environmentally friendly bases and solvents.[6]
Materials:
-
This compound (10 mmol, 2.34 g)
-
1-Bromo-3-chloropropane (30 mmol, 4.73 g)
-
Tetrabutylammonium hydrogenosulfate (1 mmol, 0.34 g)
-
4-Methylpentan-2-one (40 mL)
-
Sodium Hydroxide (B78521) solution (50% w/w, 40 mL)
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Petroleum Ether (or other suitable eluant)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.34 g (10 mmol) of this compound, 4.73 g (30 mmol) of 1-bromo-3-chloropropane, and 0.34 g (1 mmol) of tetrabutylammonium hydrogenosulfate in 40 mL of 4-methylpentan-2-one.
-
Addition of Base: To the stirred solution, add 40 mL of a 50% (by weight) sodium hydroxide solution.
-
Reaction: Stir the biphasic mixture vigorously at ambient temperature for 48 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using petroleum ether as the eluant, to obtain pure 2-chloro-10-(3-chloropropyl)phenothiazine.
-
Protocol 2: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis is a green chemistry approach that can dramatically reduce reaction times and improve yields.[7][8][9] This protocol is a general method adapted for the N-alkylation of phenothiazine derivatives.[3]
Materials:
-
This compound (1.4 mmol)
-
N,N-dimethylaminopropyl chloride hydrochloride (5 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Silica Gel (for solid support)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.4 mmol), N,N-dimethylaminopropyl chloride hydrochloride (5 mmol), and anhydrous potassium carbonate.
-
Solid Support: Add silica gel as a solid support.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture under appropriate power and time settings (optimization may be required).
-
Work-up and Purification: After the reaction is complete and the vial has cooled, the product can be extracted from the solid support using a suitable organic solvent and purified by standard methods such as column chromatography or recrystallization.
Protocol 3: Classical N-Acylation
This protocol describes the N-acylation of phenothiazine with chloroacetyl chloride, which can be a precursor for further functionalization.[1]
Materials:
-
10H-Phenothiazine (or this compound) (0.01 mol)
-
Chloroacetyl chloride (0.01 mol)
-
Dry Benzene (50 mL)
-
Ice
-
Ether (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirrer/heating mantle
Procedure:
-
Reaction Setup: Dissolve 0.01 mol of the phenothiazine derivative in 50 mL of dry benzene in a round-bottom flask at 0-5°C.
-
Addition of Acylating Agent: Slowly add 0.01 mol of chloroacetyl chloride to the solution.
-
Reaction: Reflux the reaction mixture with stirring for 3-4 hours at 50-60°C.
-
Work-up:
-
After the reaction is complete, distill off the benzene.
-
Pour the resulting residue onto ice-cold water.
-
-
Purification: Collect the solid product and recrystallize it from ether.
Visualizations
Experimental Workflow Diagrams
Caption: Step-by-step workflow for N-alkylation using Phase Transfer Catalysis.
Caption: General workflow for microwave-assisted N-alkylation of this compound.
Caption: General reaction pathway for the N-alkylation of this compound.
References
- 1. ijrap.net [ijrap.net]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application of 2-Chlorophenothiazine in Neuroleptic Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenothiazine is a critical heterocyclic scaffold and a key intermediate in the synthesis of a major class of neuroleptic drugs, the phenothiazines. Its strategic chlorination at the 2-position of the phenothiazine (B1677639) ring system is a crucial determinant of the antipsychotic activity of its derivatives. This document provides detailed application notes on the significance of this compound in neuroleptic drug development, along with comprehensive protocols for the synthesis of its derivatives and their evaluation in relevant in vitro and in vivo assays.
Significance of this compound in Neuroleptic Drug Development
The development of chlorpromazine (B137089), the first typical antipsychotic drug, revolutionized the treatment of schizophrenia and psychosis. This compound is the direct precursor to chlorpromazine, and its structure has been the foundation for the development of a multitude of other phenothiazine neuroleptics. The electron-withdrawing nature of the chlorine atom at the 2-position significantly enhances the dopamine (B1211576) D2 receptor antagonist activity, which is the primary mechanism of action for typical antipsychotics. The structure-activity relationship (SAR) of phenothiazines highlights the importance of this substitution, demonstrating that electron-withdrawing groups at this position increase antipsychotic potency.
I. Synthesis of Neuroleptic Drugs from this compound
The primary application of this compound in neuroleptic drug development is its use as a starting material for the synthesis of phenothiazine derivatives, most notably chlorpromazine. The general synthetic scheme involves the alkylation of the nitrogen atom at position 10 of the this compound ring with a suitable aminoalkyl side chain.
Protocol 1: Synthesis of Chlorpromazine from this compound
This protocol describes the synthesis of 2-chloro-10-(3-dimethylaminopropyl)phenothiazine (chlorpromazine).
Materials:
-
This compound
-
3-Dimethylaminopropylchloride
-
Sodium hydroxide (B78521) (NaOH) or Sodamide (NaNH2)
-
Tetrabutylammonium (B224687) bromide (phase transfer catalyst, optional)
-
Toluene (B28343) or Xylene (solvent)
-
Isopropanol
-
Hydrochloric acid (HCl) gas or alcoholic HCl
-
Ethyl acetate
-
Water
-
Round-bottom flask with reflux condenser and stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Alkylation:
-
In a dry round-bottom flask, dissolve this compound in toluene.
-
Add a strong base, such as sodium hydroxide or sodamide, to the solution. If using sodium hydroxide, a phase transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 3-dimethylaminopropylchloride in toluene to the refluxing mixture over a period of several hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain crude chlorpromazine base as an oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude chlorpromazine base in isopropanol.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of alcoholic HCl until the precipitation of chlorpromazine hydrochloride is complete. The pH should be acidic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid chlorpromazine hydrochloride by filtration and wash with cold ethyl acetate.
-
The crude product can be further purified by recrystallization from a mixture of methanol and toluene.
-
Dry the purified chlorpromazine hydrochloride under vacuum.
-
Expected Yield: Molar yields of over 90% have been reported for the synthesis of chlorpromazine.
Diagram: Synthesis of Chlorpromazine from this compound
Caption: Synthetic pathway for chlorpromazine.
II. In Vitro Evaluation of Neuroleptic Activity
The primary in vitro method for evaluating the antipsychotic potential of this compound derivatives is the dopamine D2 receptor binding assay. This assay determines the affinity of a compound for the D2 receptor, which is a key indicator of its potential neuroleptic activity.
Protocol 2: Dopamine D2 Receptor Binding Assay using [³H]-Spiperone
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Test compounds (derivatives of this compound)
-
[³H]-Spiperone (radioligand)
-
Cell membranes expressing human dopamine D2 receptors (e.g., from HEK293 or CHO cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Non-specific binding determinator (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol)
-
96-well microplates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing D2 receptors on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).
-
Dilute the membrane suspension to the desired final protein concentration in the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-Spiperone, and membrane suspension.
-
Non-specific Binding: Non-specific binding determinator (e.g., haloperidol), [³H]-Spiperone, and membrane suspension.
-
Test Compound: Test compound at various concentrations, [³H]-Spiperone, and membrane suspension.
-
-
The final concentration of [³H]-Spiperone should be close to its Kd value for the D2 receptor.
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Quantitative Data:
| Compound | Dopamine D2 Receptor Ki (nM) |
| Chlorpromazine | 1.1 - 11.2 |
| Fluphenazine | 0.4 - 1.5 |
| Thioridazine | 3.5 - 10 |
| Perphenazine | 0.2 - 1.0 |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue source.
Diagram: Dopamine D2 Receptor Binding Assay Workflow
Caption: Workflow for D2 receptor binding assay.
III. In Vivo Evaluation of Neuroleptic Activity
In vivo models are essential for assessing the antipsychotic-like effects of this compound derivatives in a whole-animal system. These models evaluate the ability of a compound to antagonize the behavioral effects of dopamine agonists or to suppress conditioned behaviors, which are predictive of clinical antipsychotic efficacy.
Protocol 3: Amphetamine-Induced Stereotypy in Rats
This model assesses the ability of a test compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine-releasing agent, amphetamine.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Test compounds (derivatives of this compound)
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Observation cages
-
Stopwatch
Procedure:
-
Acclimation:
-
House the rats in a controlled environment for at least one week before the experiment.
-
On the day of the experiment, allow the rats to acclimate to the observation cages for at least 30 minutes.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
The dose range of the test compound should be determined based on preliminary toxicity and activity studies.
-
-
Amphetamine Challenge:
-
After a specified pretreatment time (e.g., 30-60 minutes), administer a dose of d-amphetamine (typically 1-5 mg/kg, s.c. or i.p.) to induce stereotyped behavior.
-
-
Behavioral Observation:
-
Immediately after amphetamine administration, place the rats back into the observation cages.
-
Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.
-
Stereotypy Rating Scale (Example):
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing, rearing
-
3: Continuous sniffing, periodic licking
-
4: Continuous licking and gnawing of the cage
Data Analysis:
-
Calculate the mean stereotypy score for each treatment group at each time point.
-
Compare the scores of the test compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced stereotypy scores indicates potential antipsychotic activity. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated.
Protocol 4: Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic activity. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Materials:
-
Rats or mice
-
Shuttle box with a grid floor capable of delivering a mild electric shock, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a foot shock).
-
Test compounds
-
Vehicle
Procedure:
-
Training (Acquisition):
-
Place a naive animal in one compartment of the shuttle box.
-
Present the CS for a short duration (e.g., 5-10 seconds).
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the animal fails to move, the US (a mild foot shock) is delivered concurrently with the CS until the animal escapes to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials per day until the animals reach a stable and high level of avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Once the animals are trained, administer the test compound or vehicle.
-
After a specified pretreatment time, place the animal in the shuttle box and begin the test session.
-
Record the number of avoidance responses, escape responses, and escape failures (no response to the US).
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each treatment group.
-
Compare the performance of the test compound-treated groups to the vehicle-treated group.
-
A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Diagram: In Vivo Screening Workflow for Neuroleptics
Caption: Workflow for in vivo neuroleptic screening.
IV. Signaling Pathways and Mechanism of Action
Derivatives of this compound exert their antipsychotic effects primarily by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors is believed to normalize the hyperactivity of dopaminergic neurotransmission that is associated with the positive symptoms of schizophrenia.
Diagram: Dopamine D2 Receptor Antagonism by Phenothiazines
Application Notes: 2-Chlorophenothiazine in Anti-Cancer Agent Development
Introduction
Phenothiazines, a class of compounds historically utilized as antipsychotic agents, are gaining significant attention for their potential application in oncology. Epidemiological studies have suggested that individuals treated with these drugs may have a reduced risk of developing cancer. Among this class, 2-Chlorophenothiazine and its derivatives have emerged as a promising scaffold for the development of novel anti-cancer agents. These compounds exert their anti-cancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer cells. This document provides an overview of the mechanisms of action, quantitative efficacy data, and detailed protocols for evaluating this compound derivatives in a research setting.
Mechanisms of Anti-Cancer Activity
The anti-tumor activity of this compound and related phenothiazines is multifaceted, targeting several critical cellular processes required for cancer cell survival and proliferation.
1. Induction of Apoptosis
Phenothiazine (B1677639) derivatives are potent inducers of apoptosis in various cancer cell lines. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. Mechanistically, this involves the activation of key executioner proteins like caspase-3 and caspase-9, an increase in the pro-apoptotic Bax protein, and a decrease in anti-apoptotic proteins like Bcl-2. Furthermore, these compounds can induce apoptosis by inhibiting mitochondrial DNA polymerase and decreasing ATP production, which are critical for the viability of cancer cells.
2. Cell Cycle Arrest
This compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Depending on the specific derivative and cell type, this arrest can occur at the G0/G1 or G2/M phase of the cell cycle. For instance, Chlorpromazine (a related phenothiazine) has been shown to induce G2/M arrest in colorectal cancer cells by suppressing the expression of key regulatory proteins such as cyclin B1, cdc2, and cdc25c. This prevents the cells from entering mitosis, ultimately leading to cell death.
3. Modulation of Pro-Survival Signaling Pathways
Cancer cells often exhibit hyperactivation of pro-survival signaling pathways. Phenothiazines have been shown to inhibit several of these critical pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many phenothiazines, including Thioridazine and Trifluoperazine, suppress the PI3K/Akt/mTOR signaling cascade, thereby inhibiting tumor growth and angiogenesis. This inhibition can reduce the phosphorylation of key downstream effectors like Akt, mTOR, and p70S6K.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and differentiation that is frequently dysregulated in cancer. Phenothiazines can modulate this pathway, contributing to their anti-tumor effects. For example, Chlorpromazine can induce the phosphorylation of ERK1/2 and JNK in glioma cells, leading to the upregulation of p21, a protein that promotes cell cycle arrest.
4. Generation of Reactive Oxygen Species (ROS)
Some phenothiazine derivatives exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS). While cancer cells often have elevated ROS levels to begin with, a further increase beyond a certain threshold can induce oxidative stress, damage cellular components like DNA and mitochondria, and ultimately trigger apoptosis. Chlorpromazine has been shown to elevate ROS levels in cancer cells, contributing to its induction of mitochondria-dependent apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC₅₀) values for various phenothiazine derivatives against a range of cancer cell lines, demonstrating their potent anti-proliferative activity.
Table 1: IC₅₀ Values of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 10H-substituted this compound | MDA-MB-231 | Breast Cancer | Not specified, "best activity" | |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | HEp-2 | Laryngeal Carcinoma | ~16.8 (6.3 µg/mL) |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 | Laryngeal Carcinoma | ~20.8 (7.8 µg/mL) | |
Table 2: IC₅₀ Values of Other Relevant Phenothiazine Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| CWHM-974 (Fluphenazine analog) | MDA-MB-231 | Breast Cancer | 1.37 - 14.03 | |
| Fluphenazine (FLU) | MDA-MB-231 | Breast Cancer | 7.04 - 23.33 | |
| Thioridazine | U87, U251 | Glioblastoma | 5.12, 9.29 | |
| Trifluoperazine (TFP) | A549, CL141 | Lung Cancer | Not specified, induces apoptosis | |
| 10H-3,6-diazaphenothiazine (PTZ) | A2780 | Ovarian Cancer | 0.62 | |
| Chalcone-based phenothiazine (4b) | HepG-2 | Liver Cancer | 7.14 µg/mL |
| Chalcone-based phenothiazine (4k) | HepG-2 | Liver Cancer | 7.61 µg/mL |
Application Notes and Protocols for the Cyclization Reaction to Form 2-Chlorophenothiazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chlorophenothiazine, a key intermediate in the production of various pharmaceuticals, including chlorpromazine.[1][2] The synthesis primarily involves a cyclization reaction, and this guide outlines established methods, including the reaction of m-chloro diphenylamine (B1679370) with sulfur and the Smiles rearrangement.
Introduction
This compound (C₁₂H₈ClNS) is a heterocyclic compound of significant interest in medicinal chemistry.[3] Its synthesis is a critical step in the manufacturing of numerous phenothiazine-based drugs. The methods described herein are based on established chemical literature and patents, providing a foundation for laboratory-scale synthesis and process development.
Synthetic Pathways Overview
Several synthetic routes lead to the formation of this compound. The most prominent methods involve the cyclization of a diarylamine or a diaryl sulfide (B99878). Two common and effective approaches are:
-
Direct Thionation of m-Chloro Diphenylamine: This method involves the reaction of m-chloro diphenylamine with elemental sulfur, typically in the presence of a catalyst like iodine, at elevated temperatures.[4][5]
-
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction provides an alternative route to the phenothiazine (B1677639) core structure.[1][6][7][8]
The following sections provide detailed protocols and data for these synthetic strategies.
Method 1: Cyclization of m-Chloro Diphenylamine with Sulfur
This widely used industrial method involves the direct reaction of m-chloro diphenylamine with sulfur, catalyzed by iodine. The reaction proceeds at high temperatures, leading to the formation of the phenothiazine ring system through the extrusion of hydrogen sulfide.[4][5]
Reaction Scheme
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Chlorophenothiazine as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenothiazine (2-CPT) is a critical reference standard in the pharmaceutical industry, primarily utilized for the identification and quantification of impurities in drug substances and formulated products. As a known metabolite and degradation product of the antipsychotic drug Chlorpromazine, its accurate detection is essential for ensuring the quality, safety, and efficacy of pharmaceutical preparations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 2-chloro-10H-phenothiazine | |
| CAS Number | 92-39-7 | |
| Molecular Formula | C₁₂H₈ClNS | |
| Molecular Weight | 233.72 g/mol | |
| Appearance | Pale beige to beige crystalline solid | |
| Melting Point | 195-200 °C | |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | |
| UV max | 258 nm, 312 nm (in methanol) |
Application in High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of this compound, particularly in the context of impurity profiling and stability-indicating assays of phenothiazine-based drugs.
Protocol 1: Isocratic HPLC Method for Identification and Quantification
This protocol is designed for the routine identification and quantification of this compound in drug substance or drug product samples.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate buffer (pH 5.0) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
| Run Time | < 15 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the drug substance or powdered tablets in methanol to a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.
Expected Performance:
| Parameter | Expected Value |
| Linearity | r² > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.25 µg/mL |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to demonstrate the specificity of an HPLC method for this compound in the presence of its degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL in methanol).
-
Expose aliquots of the solution to the stress conditions listed above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the stressed samples using a gradient HPLC method to ensure separation of the parent peak from any degradation products.
Example Gradient HPLC Conditions:
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including this compound.
Protocol 3: GC-MS Method for the Determination of this compound
This protocol provides a general method for the analysis of this compound by GC-MS.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a stationary phase suitable for semi-polar compounds (e.g., 5% Phenyl Methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to construct a calibration curve.
-
Sample Solution: Extract the sample with a suitable organic solvent and concentrate if necessary. Ensure the final concentration is within the calibration range.
Data Analysis:
-
Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. The expected Kovats retention index on a standard non-polar column is approximately 2099.
-
Quantify using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting characteristic ions of this compound (e.g., m/z 233, 198).
Metabolic Pathway of Chlorpromazine to this compound:
Caption: Simplified metabolic pathway of Chlorpromazine to this compound.
Application in Thin
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chlorophenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chlorophenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for the purification of crude this compound are column chromatography and recrystallization. Column chromatography is often used for initial purification to separate the target compound from significant impurities, while recrystallization is excellent for achieving high purity.
Q2: What are the potential impurities I might encounter in crude this compound?
A2: Depending on the synthetic route, common impurities may include unreacted starting materials such as m-chlorodiphenylamine, residual catalysts like iodine, and side-products from the cyclization reaction. Additionally, oxidation of the phenothiazine (B1677639) ring system can lead to the formation of sulfoxide (B87167) impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the TLC profile of the crude mixture with the fractions from column chromatography or the mother liquor from recrystallization, you can track the separation of this compound from its impurities. Visualization under UV light is typically effective for phenothiazine derivatives.
Q4: What level of purity can I expect to achieve with these methods?
A4: With careful execution of these purification techniques, it is possible to achieve a high degree of purity. For instance, crystallization from a suitable solvent like chlorobenzene (B131634) has been reported to yield this compound with a purity of over 99.7% as determined by HPLC analysis.[1]
Data Presentation
Table 1: Summary of Purification Outcomes for this compound
| Purification Method | Solvent/Eluent System | Molar Yield | Final Purity (by HPLC) | Reference |
| Crystallization | Chlorobenzene | 77.8% - 80.8% | > 99.75% | [1] |
| Column Chromatography | Petroleum Ether | Not specified | Pure product obtained | [2] |
| Column Chromatography | Hexane (B92381)/Ethyl acetate (B1210297) (2:1) | Not specified | Pure product obtained | [3] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is based on the use of chlorobenzene as a solvent, which has been shown to be effective for obtaining high-purity this compound.[1]
Materials:
-
Crude this compound
-
Chlorobenzene
-
Activated carbon (optional, for decolorizing)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chlorobenzene to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Continue to add small portions of chlorobenzene until the solid completely dissolves at the boiling point of the solvent. Avoid adding excessive solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot gravity filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold chlorobenzene to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of Crude this compound
This protocol provides a general guideline for the purification of this compound using silica (B1680970) gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Petroleum ether or a mixture of Hexane and Ethyl Acetate (e.g., 2:1)[2][3]
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If using a solvent mixture like hexane/ethyl acetate, you can start with a lower polarity (e.g., higher hexane content) and gradually increase the polarity (gradient elution) to improve separation.
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp. This compound is a UV-active compound.
-
-
Combining and Evaporation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | - Re-heat the mixture to redissolve the oil and add a small amount of additional solvent. - Try a solvent with a lower boiling point. - Ensure a slow cooling rate. |
| No crystals form upon cooling | - Too much solvent was used, and the solution is not saturated. - The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound if available. |
| Low recovery of purified product | - Too much solvent was used during dissolution. - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Wash the crystals with a very small volume of ice-cold solvent. - Ensure all glassware for hot filtration is pre-heated. |
| Crystals are colored | Co-crystallization of colored impurities. | Add a small amount of activated carbon to the hot solution and perform a hot filtration before allowing the solution to cool. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands) | - Inappropriate eluent polarity. - Column was overloaded with the sample. - Uneven packing of the silica gel. | - Optimize the eluent system using TLC first. A good starting point is an eluent that gives the target compound an Rf value of ~0.3. - Use a larger column or reduce the amount of sample loaded. - Repack the column carefully to ensure a homogenous stationary phase. |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Cracked or channeled silica bed | The column ran dry. | Always keep the solvent level above the top of the silica gel. If a crack appears, the separation will be compromised, and the column may need to be repacked. |
| Streaking of spots on TLC of fractions | - The sample was too concentrated when loaded. - The compound is degrading on the silica gel. | - Dilute the sample before loading it onto the column. - Assess the stability of this compound on a silica TLC plate before running the column. If degradation is observed, consider using a different adsorbent like alumina. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical guide for troubleshooting common purification issues.
References
Common side products in 2-Chlorophenothiazine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorophenothiazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Reaction of 3-chlorodiphenylamine (B1664595) with sulfur: This is a classical and widely used industrial method involving the cyclization of 3-chlorodiphenylamine with elemental sulfur at elevated temperatures, often in the presence of a catalyst like iodine.[1][2]
-
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction provides an alternative route to the phenothiazine (B1677639) core structure.[3][4]
-
Ullmann Condensation: This copper-catalyzed reaction can be employed to form the diarylamine precursor or to directly construct the phenothiazine ring system.[5][6][7]
Q2: I am using the 3-chlorodiphenylamine and sulfur method and my yield is low with significant impurities. What are the likely side products?
A2: In the reaction between 3-chlorodiphenylamine and sulfur, several side products can lead to reduced yield and purity. These may include:
-
Unreacted 3-chlorodiphenylamine: Incomplete reaction is a common issue. Monitoring the reaction progress by TLC is crucial.
-
Isomeric Phenothiazines: Although the 2-chloro isomer is the major product, other isomers can potentially form.
-
Over-sulfurization Products (Polysulfides): The use of excess sulfur or prolonged reaction times at high temperatures can lead to the formation of phenothiazine polysulfides.
-
Thianthrene Derivatives: Self-condensation of sulfur can lead to the formation of thianthrene-type impurities.
-
Tar Formation: High reaction temperatures can cause decomposition and polymerization, resulting in tarry byproducts.
Q3: My this compound product is a brownish or greenish powder, not the expected pale beige crystals. What is the cause of this discoloration?
A3: The discoloration of this compound is often due to the presence of oxidized impurities or residual starting materials.[8] Phenothiazines are susceptible to oxidation, which can produce colored byproducts. Inadequate purification can also leave traces of colored starting materials or reaction intermediates.
Q4: How can I effectively remove unreacted starting materials and other side products from my crude this compound?
A4: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing small amounts of impurities. Suitable solvents include chlorobenzene, ethanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][9] The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: For separating mixtures with multiple components or closely related isomers, silica (B1680970) gel column chromatography is recommended. A common eluent system is a gradient of hexane and ethyl acetate.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in the Reaction of 3-Chlorodiphenylamine and Sulfur
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature cautiously. Ensure the proper ratio of sulfur to 3-chlorodiphenylamine is used. |
| Sub-optimal Catalyst Amount | If using a catalyst like iodine, ensure the correct catalytic amount is added. Too little may result in a sluggish reaction, while too much can lead to side reactions. |
| Decomposition at High Temperatures | Avoid excessively high temperatures, which can lead to tar formation and reduced yield. Optimize the temperature to favor the desired cyclization reaction. |
Issue 2: Presence of Multiple Spots on TLC After Synthesis
| Possible Cause | Troubleshooting Step |
| Formation of Isomers | Isomer formation can be inherent to the reaction conditions. Purification by column chromatography is the most effective way to separate isomeric impurities. |
| Unreacted Starting Material | An excess of starting material or incomplete reaction will result in a separate spot on the TLC plate. Optimize reaction stoichiometry and time. |
| Formation of Side Products | Side reactions can lead to various impurities. A thorough purification by column chromatography followed by recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane as the eluent.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with pure hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, chlorobenzene, or a hexane/ethyl acetate mixture).[1][9][12]
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Illustrative Purity and Yield Data Before and After Purification
| Purification Stage | Method | Purity (by HPLC) | Yield |
| Crude Product | - | ~85% | 78% |
| After Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (9:1) | >98% | 70% |
| After Recrystallization | Ethanol | >99.5% | 65% |
Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and the efficiency of the purification process.
Visualization
Troubleshooting Logic for Side Product Removal
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Smiles and Related Rearrangements of Aromatic Systems (2011) | William E. Truce | 38 Citations [scispace.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 92-39-7 [chemicalbook.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 2-Chlorophenothiazine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis Issues
Q1: My this compound synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in organic synthesis. Several factors could be contributing to this issue in your this compound synthesis. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your reactants, such as m-chloro diphenylamine (B1679370) and sulfur, or the substrates for Ullmann-type and Smiles rearrangement reactions. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.[1][2]
-
Reaction Temperature: Precise temperature control is critical. For the cyclization of m-chloro diphenylamine with sulfur, the reaction is typically heated to between 110-150 °C.[3][4] Temperatures that are too high can cause decomposition and polymerization, leading to a dark, tarry product, while temperatures that are too low will result in an incomplete reaction.[1][2]
-
Catalyst Activity: If your synthesis involves a catalyst (e.g., iodine in the sulfur cyclization, or copper in an Ullmann condensation), ensure it is fresh and active.[1][2][3] Deactivated or old catalysts can significantly slow down or halt the reaction.
-
Inert Atmosphere: The phenothiazine (B1677639) core is susceptible to oxidation, especially at elevated temperatures.[5] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of sulfoxide (B87167) impurities and other oxidation byproducts.[5]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction may simply need more time to go to completion.[6]
-
Workup and Purification Losses: Product can be lost during extraction and purification steps.[7] Ensure your extraction solvent is appropriate for this compound and be mindful of potential losses during chromatography or recrystallization.
Q2: I am observing a significant amount of a major byproduct in my reaction. How can I identify and minimize it?
A2: The most common byproduct in phenothiazine synthesis is the corresponding sulfoxide, formed by the oxidation of the sulfur atom in the phenothiazine ring.[5]
-
Identification: This byproduct can often be identified by spectroscopic methods such as Mass Spectrometry (look for a mass increase of 16 amu) and NMR spectroscopy.
-
Minimization:
-
Inert Atmosphere: As mentioned above, running the reaction under an inert gas is the most effective way to prevent oxidation.[5]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Milder Conditions: If possible, explore if the reaction can proceed at a lower temperature to reduce the rate of oxidation.
-
Another potential issue, particularly in Ullmann-type reactions, can be the formation of dimeric impurities.[8] Using a biphasic solvent system has been shown to reduce the formation of these dimers.[8]
Synthesis Pathway-Specific Troubleshooting
Ullmann Condensation/Coupling
Q3: My Ullmann condensation reaction to form the diphenylamine precursor is not working. What should I check?
A3: The Ullmann condensation can be a finicky reaction.[9] Here are some key points to troubleshoot:
-
Copper Catalyst: The state of the copper catalyst is crucial. "Activated" copper powder or soluble copper(I) salts are often used.[10] If your catalyst is old or has been exposed to air, its activity may be diminished.[9]
-
Ligands: The addition of ligands, such as 1,10-phenanthroline, can significantly improve the efficiency of Ullmann couplings.[9]
-
Solvent: High-boiling polar solvents like DMF, N-methylpyrrolidone, or nitrobenzene (B124822) are typically required to reach the high temperatures needed for this reaction (often >210 °C).[10] Ensure your solvent is anhydrous.
-
Base: A suitable base, such as potassium carbonate, is necessary to neutralize the HX formed during the reaction.[11]
Smiles Rearrangement
Q4: I am attempting a synthesis via the Smiles rearrangement, but the reaction is not proceeding as expected. What are the critical factors for this reaction?
A4: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[12][13] Key factors for success include:
-
Activating Group: The aromatic ring being attacked must have an electron-withdrawing group (typically a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[12]
-
Nucleophile: The nucleophile (in this case, the thiolate) must be able to adopt a conformation that allows it to attack the activated aromatic ring.
-
Base: A strong enough base is required to generate the nucleophilic thiolate from the thiol precursor.
Thionation of a Diphenylamine Precursor
Q5: During the cyclization of m-chloro diphenylamine with sulfur, I am getting a complex mixture of products. How can I improve the selectivity?
A5: This reaction relies on the direct thionation and cyclization of the diphenylamine.
-
Stoichiometry: Carefully control the molar ratio of sulfur to the diphenylamine. An excess of sulfur can lead to over-thionation and the formation of polysulfides.
-
Temperature Control: As mentioned earlier, maintaining the correct temperature range (110-150 °C) is vital.[3][4] A gradual increase in temperature might be necessary to control the initial evolution of hydrogen sulfide (B99878) gas.[1]
-
Catalyst: The use of a catalytic amount of iodine is reported to improve the reaction.[3][4]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclization with Sulfur | m-chloro diphenylamine, Sulfur | Iodine | None (neat) or Chlorobenzene (B131634) | 110-150 | >70 | [3] |
| Ullmann-type Condensation followed by cyclization | 1-Bromo-2-iodobenzene, 4-chloro-2-aminobenzenethiol | Ferric citrate | DMF | 110 | 87 | [14] |
| N-alkylation of this compound | This compound, 1-bromo-3-chloropropane | TBAHS | 4-methylpentan-2-one | Ambient | ~74 | [15] |
TBAHS: Tetrabutylammonium hydrogen sulfate
Experimental Protocols
Protocol 1: Synthesis of this compound by Cyclization of m-Chloro Diphenylamine with Sulfur [3][4]
-
Materials:
-
m-Chloro diphenylamine
-
Sulfur
-
Iodine (catalytic amount)
-
Chlorobenzene (optional, for workup)
-
Activated carbon
-
-
Procedure:
-
In a reaction vessel equipped with a condenser and a gas trap (to absorb H₂S), combine m-chloro diphenylamine and sulfur.
-
Add a catalytic amount of iodine.
-
Slowly heat the mixture to approximately 120 °C. Hydrogen sulfide gas will begin to evolve.
-
Maintain the temperature and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the evolution of H₂S ceases, allow the reaction mixture to cool.
-
Dissolve the crude product in hot chlorobenzene.
-
Add a small amount of activated carbon for decolorization and heat at reflux for a short period.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to induce crystallization of the this compound.
-
Collect the crystals by filtration, wash with a small amount of cold chlorobenzene or ethanol, and dry under vacuum.
-
Protocol 2: Synthesis via Ullmann-type Reaction [14]
-
Materials:
-
2-aminobenzenethiol
-
Ferric citrate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Isopropyl ether (IPE)
-
-
Procedure:
-
To a solution of 2-aminobenzenethiol and 3,4-difluorobenzonitrile in DMF, add ferric citrate.
-
Heat the reaction mixture to 110 °C and monitor the formation of the intermediate by TLC.
-
After the initial reaction is complete, add powdered potassium carbonate to the mixture and continue heating at 110 °C until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and deionized water and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Add isopropyl ether to the residue to induce precipitation.
-
Filter the solid, wash with IPE, and dry under vacuum to obtain this compound.
-
Visualizations
Caption: Common synthetic pathways to this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis routes of this compound [benchchem.com]
Preventing oxidation of 2-Chlorophenothiazine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Chlorophenothiazine to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is oxidation. The sulfur atom in the phenothiazine (B1677639) ring is susceptible to oxidation, leading to the formation of this compound sulfoxide (B87167). This process can be accelerated by exposure to oxygen, light, and high temperatures.
Q2: How can I visually identify potential degradation of my this compound sample?
A2: Pure this compound is typically a beige to off-white solid.[1] A noticeable change in color, such as darkening or the development of a yellowish or brownish tint, may indicate oxidation and the presence of impurities. If you observe a significant color change, it is recommended to verify the purity of the material using an analytical technique like HPLC.
Q3: What are the ideal storage conditions to prevent the oxidation of this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is refrigerated at 2-8°C for long-term storage.[1][2] It is crucial to store it in a tightly sealed container to minimize exposure to air and humidity. For optimal protection, flushing the container with an inert gas like nitrogen or argon before sealing is also recommended.
Q4: I have been storing my this compound at room temperature. Is it still usable?
A4: While this compound is stable at room temperature in closed containers under normal handling conditions for shorter periods, long-term storage at room temperature is not recommended as it can accelerate oxidation.[3] The usability of your sample will depend on the duration of exposure to ambient conditions and the presence of other factors like light. It is advisable to test the purity of the material, for example by HPLC, to determine the level of oxidation products before use.
Q5: Are there any substances that are incompatible with this compound during storage?
A5: Yes, this compound should be stored away from strong oxidizing agents, as they can significantly accelerate its degradation.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., yellowing, browning) | Oxidation of the phenothiazine core. | - Verify purity using the HPLC method described below.- If purity is compromised, consider purification by recrystallization if feasible, or use a fresh batch.- Review storage procedures to ensure protection from light, oxygen, and heat. |
| Unexpected peaks in HPLC analysis | Presence of degradation products, primarily this compound sulfoxide. | - Identify the impurity peak by comparing with a this compound sulfoxide standard.- Quantify the impurity to determine if it is within acceptable limits for your application.- If impurity levels are too high, discard the batch and obtain a fresh sample.- Implement stricter storage protocols for future batches. |
| Poor solubility compared to a fresh sample | Formation of less soluble oxidation products or polymers. | - Confirm the identity of the material.- If degradation is suspected, verify purity via HPLC.- For experimental use, ensure the solvent is appropriate and consider sonication to aid dissolution. However, be aware that the presence of impurities may affect experimental outcomes. |
Quantitative Data on Stability
While specific long-term stability data with percentage degradation at various time points is not extensively published, the following table provides an illustrative guide to the expected stability of this compound under different storage conditions based on general principles of chemical stability.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Purity after 1 Year (Illustrative) |
| Ideal | 2-8°C | Protected (Amber vial/dark) | Inert (Nitrogen/Argon) | >98% |
| Recommended | 2-8°C | Protected (Amber vial/dark) | Air | 95-98% |
| Sub-optimal | Room Temperature (~25°C) | Protected (Amber vial/dark) | Air | 90-95% |
| Poor | Room Temperature (~25°C) | Exposed to light | Air | <90% |
Experimental Protocols
Stability-Indicating HPLC Method for this compound and its Sulfoxide
This method is designed to separate this compound from its primary oxidation product, this compound sulfoxide.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
This compound reference standard
-
This compound sulfoxide reference standard (if available)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase initial composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the reference standard solutions of this compound and this compound sulfoxide to determine their retention times.
-
Inject the prepared sample solution.
-
Identify and quantify the peaks based on the retention times of the standards. The percentage of the sulfoxide can be calculated based on the peak area responses.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for discolored samples.
References
Technical Support Center: 2-Chlorophenothiazine Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 2-Chlorophenothiazine production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of this compound synthesis?
A1: Scaling up the synthesis of this compound from laboratory to industrial production presents several key challenges. These include controlling reaction temperature due to exothermic processes, managing the evolution of hazardous gases like hydrogen sulfide (B99878), ensuring consistent product quality and yield, and addressing difficulties in purification.[1][2][3] Furthermore, issues such as the formation of unwanted byproducts, including oxidized impurities like sulfoxides, and the impact of raw material purity on the reaction outcome are significant considerations.[1][4]
Q2: How can the formation of sulfoxide (B87167) byproducts be minimized during production?
A2: The formation of this compound sulfoxide is a common side reaction caused by the oxidation of the sulfur atom in the phenothiazine (B1677639) ring.[1][4] To minimize this, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon gas) throughout the reaction to prevent oxidation from atmospheric oxygen. Careful control of the reaction temperature and the selection of appropriate reagents are also critical. Over-oxidation can be mitigated by optimizing the reaction time and avoiding excessively high temperatures.[4]
Q3: What are the primary safety concerns when scaling up this compound production?
A3: A primary safety concern is the evolution of highly toxic and flammable hydrogen sulfide (H₂S) gas, particularly in synthesis routes involving the reaction of a diphenylamine (B1679370) derivative with sulfur at high temperatures.[2][5] A robust gas scrubbing system, typically using a sodium hydroxide (B78521) solution, is mandatory to neutralize the H₂S gas.[5] Additionally, the reaction can be exothermic, necessitating a well-designed cooling system to prevent thermal runaway.[3][6] Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used, and the process should be conducted in a well-ventilated area.[7]
Q4: How does the quality of raw materials impact the scale-up process?
A4: The purity of starting materials, such as m-chlorodiphenylamine or its precursors, is critical for achieving high yields and minimizing the formation of impurities.[4] Impurities in the raw materials can lead to the formation of colored byproducts and tar, complicating the purification process and reducing the overall efficiency of the synthesis.[4] It is essential to establish stringent quality control specifications for all incoming raw materials.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is heated to the optimal temperature for a sufficient duration as specified in the protocol. For the cyclization of m-chlorodiphenylamine with sulfur, temperatures typically range from 120°C to 172°C.[2][5] | The reaction proceeds to completion, maximizing the conversion of starting materials to the desired product. |
| Side Reactions | - Maintain a strictly inert atmosphere to prevent oxidation.- Control the reaction temperature precisely to minimize the formation of thermal degradation products and other byproducts like polysulfides.[4] | Reduction in the formation of impurities, leading to a cleaner reaction mixture and higher yield of this compound. |
| Poor Quality of Reactants | - Use high-purity starting materials. Impurities can interfere with the reaction and generate undesirable byproducts.[4] | Improved reaction efficiency and a cleaner product profile, resulting in a higher isolated yield. |
Issue 2: Product Purity Issues & Discoloration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Oxidized Impurities | - Implement and maintain a robust inert gas blanketing system throughout the reaction and workup.- Consider the use of antioxidants, if compatible with the reaction chemistry. | Minimized formation of sulfoxides and other oxidation products, resulting in a purer final product.[1] |
| Presence of Colored Byproducts | - After the reaction, treat the crude product solution with activated carbon to decolorize it before crystallization.[2][5]- Optimize the crystallization solvent and conditions to ensure selective precipitation of this compound. | A final product with a lighter color, typically pale beige to yellow-green, and higher purity.[6] |
| Inefficient Purification | - Employ multiple purification steps if necessary, such as recrystallization from different solvents (e.g., chlorobenzene (B131634), ethanol).[2]- Consider column chromatography for laboratory-scale purification to isolate the product from closely related impurities. | Achievement of the desired purity specifications, often greater than 99.5%, as confirmed by HPLC analysis.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization of m-Chlorodiphenylamine with Sulfur
This protocol is based on a method described in a patent for industrial-scale production.[2][5]
Materials and Equipment:
-
m-Chlorodiphenylamine
-
Sulfur
-
Iodine (catalyst)
-
Chlorobenzene (solvent)
-
Activated carbon
-
Sodium hydroxide solution (for H₂S scrubbing)
-
Glass-lined reactor with heating and cooling capabilities, a mechanical stirrer, a reflux condenser, and a gas outlet connected to a scrubber.
-
Filtration and drying equipment.
Procedure:
-
Charge the reactor with m-chlorodiphenylamine and sulfur.
-
Add a catalytic amount of iodine.
-
Slowly heat the mixture to approximately 120°C. Hydrogen sulfide gas will begin to evolve and must be scrubbed with a sodium hydroxide solution.
-
Continue to heat the reaction mixture to 150-172°C and maintain for several hours until the evolution of hydrogen sulfide ceases.[2][5]
-
Cool the reaction mixture.
-
Add chlorobenzene to dissolve the crude product.
-
Add activated carbon and reflux the solution for a period to decolorize it.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to induce crystallization of this compound.
-
Isolate the crystals by filtration, wash with a small amount of cold chlorobenzene and then ethanol.
-
Dry the product under vacuum.
Quantitative Data from a Patented Process: [5]
| Reactant/Product | Quantity | Molar Yield | Purity (HPLC) |
| m-Chlorodiphenylamine | 27.5 kg | >99.60% | |
| Sulfur | 4.1 kg | ||
| Iodine | 0.5 kg | ||
| This compound | ~25.5 kg | 80.8% | 99.80% |
Protocol 2: Analytical Monitoring by HPLC
Objective: To monitor the reaction progress and determine the purity of the final product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound and the starting materials of known concentrations.
-
During the synthesis, withdraw small aliquots of the reaction mixture at regular intervals.
-
Dilute the aliquots with a suitable solvent (e.g., acetonitrile) to an appropriate concentration.
-
Inject the prepared samples and standards into the HPLC system.
-
Analyze the resulting chromatograms to determine the consumption of starting materials and the formation of the product.
-
For the final product, prepare a solution of known concentration and analyze by HPLC to determine its purity against a reference standard.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of 2-Chlorophenothiazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols to address the challenges associated with the poor solubility of 2-Chlorophenothiazine in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many reaction media?
A1: The poor solubility of this compound stems from its molecular structure. It possesses a rigid, tricyclic aromatic system which is largely non-polar and hydrophobic. This makes it sparingly soluble in many common polar and non-polar organic solvents, leading to challenges in achieving a homogeneous reaction mixture.
Q2: What are the primary strategies to enhance the solubility of this compound for a chemical reaction?
A2: Several strategies can be employed to overcome the solubility issues of this compound in a reaction setting:
-
Co-solvent Systems: Introducing a secondary solvent in which the compound is more soluble.
-
Temperature Adjustment: Increasing the reaction temperature often enhances the solubility of solid reactants.
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving an aqueous phase and an organic phase where the reactants are mutually insoluble. It has been successfully used for the N-alkylation of this compound.
-
Surfactant-Mediated Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic this compound molecule, thereby increasing its concentration in the bulk medium.
Q3: In which common organic solvents is this compound known to be soluble or slightly soluble?
A3: Based on available data, this compound is qualitatively described as soluble in ether, benzene, acetone, and ethanol. It is reported as slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol, often requiring sonication to aid dissolution. It is also slightly soluble in water.
Q4: Can I simply increase the reaction temperature to dissolve the this compound?
A4: Increasing the temperature is a common and often effective method to increase the solubility of a solid in a liquid. However, this approach should be used with caution. Excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted side products. It is crucial to balance the required temperature for dissolution with the thermal stability of all components in the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: this compound Fails to Dissolve at the Start of the Reaction.
-
Possible Cause: The selected solvent has very low solvating power for the compound.
-
Solutions:
-
Re-evaluate Solvent Choice: Consult solubility data (see tables below) to select a more appropriate solvent. For instance, if your reaction allows, solvents like toluene (B28343) or xylene have been used in syntheses involving this compound.
-
Introduce a Co-solvent: Add a small amount of a co-solvent in which this compound is highly soluble (e.g., acetone, DMF) to the primary reaction solvent. See Protocol 2 for a detailed method.
-
Gentle Heating: Cautiously warm the mixture while stirring to see if the compound dissolves. Ensure the temperature is well below the boiling point of the solvent and does not compromise the stability of your reactants.
-
Reduce Particle Size: Grinding the solid this compound into a finer powder increases the surface area, which can improve the rate of dissolution.
-
Issue 2: The Compound Dissolves Initially but Precipitates During the Reaction.
-
Possible Causes:
-
The polarity of the reaction medium is changing as reactants are consumed and products are formed.
-
The reaction is exothermic, and upon cooling, the solubility limit is exceeded.
-
The concentration of a newly formed intermediate or product exceeds its solubility limit.
-
-
Solutions:
-
Proactive Co-solvent Use: Start the reaction with a pre-determined co-solvent system to maintain solubility throughout the process.
-
Maintain Constant Temperature: Use a temperature-controlled reaction setup (e.g., an oil bath) to maintain a consistent temperature that ensures the compound remains in solution.
-
Controlled Reagent Addition: If
-
Validation & Comparative
Comparative Analysis of the Biological Activities of 2-Chlorophenothiazine Analogs
A comprehensive review of scientific literature reveals that 2-Chlorophenothiazine and its analogs exhibit a wide spectrum of biological activities, including antipsychotic, anticancer, and antimicrobial effects. The therapeutic potential of these compounds is intrinsically linked to their chemical structure, with specific substitutions on the phenothiazine (B1677639) nucleus significantly influencing their potency and selectivity. This guide provides a comparative study of the biological activities of various this compound analogs, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Biological Activity
The biological efficacy of this compound analogs has been quantified in various studies, primarily through metrics such as the half-maximal inhibitory concentration (IC50) and the 50% tissue culture infectious dose (TCID50). These values provide a basis for comparing the potency of different derivatives.
| Compound/Analog | Target/Activity | Assay | IC50 / TCID50 (µM or µg/mL) | Reference |
| 7,8-dihydroxychlorpromazine (DHCP) | Protein Kinase C Inhibition | Semiautomated assay | IC50 = 8.3 µM | [1] |
| 2-chloro-9-(3-[1-piperazinyl]propylidene)thioxanthene (N751) | Protein Kinase C Inhibition | Semiautomated assay | IC50 = 14 µM | [1] |
| Trifluoromethyl derivative of phenothiazine | Anti-HEp-2 tumor cell activity | Not Specified | TCID50 = 4.7 µg/mL | [2] |
| Chlorine derivative of phenothiazine | Anti-HEp-2 tumor cell activity | Not Specified | TCID50 = 62.5 µg/mL | [2] |
| 10-[4-(phthalimido)butyl]-10H-phenothiazine | Anti-HEp-2 tumor cell activity | Not Specified | TCID50 = 7.8 µg/mL | [2] |
| 10-[3-(phthalimido)propyl]-2-chloro-10H-phenothiazine | Anti-HEp-2 tumor cell activity | Not Specified | TCID50 = 75.0 µg/mL | [2] |
| 10-[4-(phthalimido)butyl]-2-chloro-10H-phenothiazine | Anti-HEp-2 tumor cell activity | Not Specified | TCID50 = 31.3 µg/mL | [2] |
| 10-[3-(phthalimido)propyl]-10H-phenothiazine | Anti-HEp-2 tumor cell activity | Not Specified | TCID50 = 11.5 µg/mL | [2] |
| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | Anti-HEp-2 tumor cell activity | Not Specified | TCID50 = 11.5 µg/mL | [2] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Antimitotic activity (Mean) | NCI60 cell lines panel | GI50 = 1.57 µM, TGI = 13.3 µM | [3] |
| PEGylated phenothiazine derivative (PP) | Cytotoxicity against HeLa cells | Not Specified | IC50 = 229.1 µM | [4] |
| PEGylated phenothiazine derivative (PP) | Cytotoxicity against MeWo cells | Not Specified | IC50 = 251.9 µM | [4] |
Experimental Protocols
The evaluation of the biological activity of this compound analogs involves a variety of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a designated period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[5]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Filter Paper Disc Method)
This method is used to evaluate the antimicrobial activity of the synthesized compounds.[6]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Inoculation of Agar (B569324) Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound and its analogs stem from their interaction with various cellular signaling pathways.
Dopamine (B1211576) Receptor Antagonism (Antipsychotic Activity)
A primary mechanism for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine receptors in the brain.[7] This action is believed to be responsible for their efficacy in treating psychosis.[8] The conformation of the phenothiazine molecule, influenced by substituents, plays a crucial role in its ability to mimic dopamine and bind to its receptors.[7][9][10]
Protein Kinase C (PKC) Inhibition
Certain phenothiazines are known to inhibit the activity of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways.[1] The inhibitory potency is influenced by structural features such as substitutions on the phenothiazine nucleus and the nature of the side chain.[1]
Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on their molecular structure. Key structural features that influence activity include:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the phenothiazine ring is critical. For instance, a trifluoromethyl group generally confers greater neuroleptic potency than a chlorine atom.[7][9]
-
Side Chain at the 10-position: The length and composition of the alkyl side chain attached to the nitrogen atom at the 10-position significantly impact activity. An alkyl bridge of at least three carbons is often required for potent protein kinase C inhibition.[1] The type of amine in the side chain (e.g., primary amine, piperazine) also plays a role.[1]
-
Overall Conformation: The three-dimensional shape of the molecule is crucial for its interaction with biological targets. Favorable van der Waals interactions between the side chain and the 2-substituent can promote a conformation that mimics dopamine, enhancing its receptor binding affinity.[7][9][10]
Experimental Workflow
The general workflow for the synthesis and biological evaluation of this compound analogs is depicted below.
References
- 1. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
A Spectroscopic Comparison of 2-Chlorophenothiazine and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic characteristics of 2-Chlorophenothiazine and its key chemical precursors. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols and a visualization of the synthetic pathway.
This compound is a crucial heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceuticals, most notably antipsychotic drugs. A thorough understanding of its spectroscopic properties, in comparison to its precursors, is essential for reaction monitoring, quality control, and the development of new synthetic routes. This guide presents a detailed spectroscopic comparison to aid in the identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors: 2-(3-chlorophenyl)amino benzoic acid, m-chlorodiphenylamine, and elemental sulfur.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| This compound | ~256, ~322 | Acetonitrile (B52724) | (3.59 ± 0.01) × 10^4, (4.80 ± 0.01) × 10^3 M⁻¹cm⁻¹ |
| 2-(3-Chlorophenyl)amino Benzoic Acid | ~220, ~272 | Acetonitrile | Not specified |
| m-Chlorodiphenylamine | ~285 | Not specified | Not specified |
| Elemental Sulfur (S₈) | ~254-280 | Methanol or Methylcyclohexane | Varies with ring size |
Table 2: Infrared (IR) Spectroscopy Data (Characteristic Peaks in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-Cl Stretch | C-S Stretch | Aromatic C=C Stretch |
| This compound | ~3340 | - | ~740 | ~680 | ~1570, 1460 |
| 2-(3-Chlorophenyl)amino Benzoic Acid | ~3300-3500 (broad) | ~1680 | ~750 | - | ~1600, 1580, 1490 |
| m-Chlorodiphenylamine | ~3400 | - | ~770 | - | ~1590, 1490 |
| Elemental Sulfur (S₈) | - | - | - | - | - |
Table 3: ¹H NMR Spectroscopy Data (δ in ppm, Solvent: CDCl₃)
| Compound | Aromatic Protons | N-H Proton | O-H Proton |
| This compound | ~6.7 - 7.2 (m) | ~8.5 (s, br) | - |
| 2-(3-Chlorophenyl)amino Benzoic Acid | ~6.8 - 8.1 (m) | ~9.5 (s, br) | ~11.0 (s, br) |
| m-Chlorodiphenylamine | ~6.8 - 7.3 (m) | ~5.7 (s, br) | - |
Table 4: ¹³C NMR Spectroscopy Data (δ in ppm, Solvent: CDCl₃)
| Compound | Aromatic Carbons | Carbonyl Carbon |
| This compound | ~115 - 145 | - |
| 2-(3-Chlorophenyl)amino Benzoic Acid | ~110 - 150 | ~170 |
| m-Chlorodiphenylamine | ~115 - 148 | - |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 233/235 (³⁵Cl/³⁷Cl) | 198 (M-Cl), 199 (M-S) |
| 2-(3-Chlorophenyl)amino Benzoic Acid | 247/249 (³⁵Cl/³⁷Cl) | 229 (M-H₂O), 202 (M-COOH), 194 (M-Cl-CO) |
| m-Chlorodiphenylamine | 203/205 (³⁵Cl/³⁷Cl) | 168 (M-Cl), 167 (M-HCl) |
| Elemental Sulfur (S₈) | 256 | 224, 192, 160, 128, 96, 64, 32 |
Synthetic Pathway
The synthesis of this compound from 2-(3-chlorophenyl)amino benzoic acid involves a decarboxylation step followed by a cyclization reaction with sulfur.
Caption: Synthetic route to this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare solutions of the samples in a suitable UV-grade solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution.
-
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm. Record the absorbance values and identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of the protons and carbon atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
¹H NMR Acquisition: Tune and shim the spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters (
Benchmarking different synthesis routes for 2-Chlorophenothiazine
For Researchers, Scientists, and Drug Development Professionals
2-Chlorophenothiazine is a crucial intermediate in the synthesis of numerous phenothiazine-based pharmaceuticals, most notably chlorpromazine, a cornerstone of antipsychotic medication. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the pharmaceutical and chemical industries. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed methodologies.
Comparison of Key Synthesis Routes
The selection of a synthetic route for this compound depends on several factors, including desired scale, purity requirements, cost constraints, and environmental considerations. Below is a summary of the most common and emerging methods.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Industrial Standard Method | m-Chloro diphenylamine (B1679370), Sulfur | Iodine | 110-172 | ~5 hours | >70 (total) | >99.7 | High yield and purity, well-established process.[1][2] | High temperatures, evolution of H₂S gas. |
| Ullmann Condensation/Cyclization | 2-Acylamino-4-substituted-2'-nitrodiphenylsulfide | Copper | High | - | - | - | Versatile for substituted phenothiazines. | High temperatures, stoichiometric copper often required.[3] |
| Smiles Rearrangement | 2-Acylamino-4-substituted-2',4'-dinitrodiphenylsulfide | Base | Reflux | - | - | - | Powerful for constructing the phenothiazine (B1677639) core. | Often requires multi-step preparation of the starting material.[4][5] |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst with specific ligands | Room Temp to Moderate | - | - | - | Mild reaction conditions, broad substrate scope.[6][7] | Cost of palladium catalyst and ligands. |
| Ferric Citrate (B86180) Catalyzed Coupling | 2-Aminobenzenethiol, 3,4-Difluorobenzonitrile (B1296988) | Ferric Citrate | 110 | - | up to 94 | - | Environmentally benign, high atom economy, high yield.[8] | Newer method, may require process optimization. |
Experimental Protocols
Industrial Standard Method: Cyclization of m-Chloro diphenylamine with Sulfur
This method is a robust and widely used industrial process for the large-scale production of this compound.[1][2]
Procedure:
-
In a suitable reaction vessel, combine m-chloro diphenylamine and elemental sulfur.
-
Add a catalytic amount of iodine.
-
Heat the mixture to a temperature between 110 °C and 172 °C.[1][9]
-
The reaction will proceed with the evolution of hydrogen sulfide (B99878) (H₂S) gas, which must be safely scrubbed.
-
Maintain the reaction at temperature for approximately 5 hours, monitoring for completion by a suitable method (e.g., TLC, GC).[2]
-
Upon completion, the reaction mixture is cooled, and the crude this compound is purified, typically by crystallization from a suitable solvent like chlorobenzene.[9]
Ferric Citrate Catalyzed C-S/C-N Cross-Coupling
This method represents a more environmentally friendly approach to phenothiazine synthesis, avoiding the use of toxic and expensive heavy metal catalysts.[8]
Procedure:
-
To a solution of 2-aminobenzenethiol in DMF, add 3,4-difluorobenzonitrile and ferric citrate at room temperature (25-30 °C).
-
Heat the reaction mixture to 110 °C and monitor for the formation of the intermediate by TLC.
-
After the initial reaction is complete, add powdered potassium carbonate to the solution and continue heating at 110 °C until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and perform a workup by adding ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by crystallization from a solvent such as isopropyl ether to yield this compound.[8]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two detailed synthesis routes.
Caption: Workflow for the Industrial Synthesis of this compound.
Caption: Workflow for the Ferric Citrate Catalyzed Synthesis.
Mechanism of Action: Dopamine (B1211576) Receptor Antagonism
This compound is a precursor to drugs that primarily act as antagonists at dopamine receptors in the central nervous system. This antagonism is the basis of their antipsychotic effects. Phenothiazine derivatives can block a range of dopamine receptors (D1, D2, D3, D4), with the blockade of the D2 receptor in the mesolimbic pathway being particularly important for their therapeutic action.[10][11][12]
Caption: Antagonism of Dopamine D2 Receptor by Phenothiazines.
References
- 1. This compound | Pharmaceutical Intermediate | RUO [benchchem.com]
- 2. CN101417986A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 5. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents [patents.google.com]
- 10. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 11. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
A Comparative Analysis of 2-Chlorophenothiazine Purity from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Chlorophenothiazine purity from various commercial suppliers. The information herein is synthesized from publicly available data and is intended to guide researchers in selecting a product that meets their specific quality requirements. This analysis is supported by representative experimental protocols for purity determination.
Executive Summary
This compound is a critical intermediate in the synthesis of several phenothiazine-based pharmaceuticals, most notably antipsychotic drugs. The purity of this starting material is paramount as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide summarizes the stated purity of this compound from several commercial suppliers and provides detailed experimental methodologies for in-house verification of product quality using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Purity Comparison
The following table summarizes the advertised purity of this compound from a selection of commercial suppliers. It is important to note that this data is based on information provided by the suppliers and may not reflect batch-to-batch variability. Independent verification is strongly recommended.
| Supplier | Stated Purity | Analytical Method | Common Impurities Noted |
| Sigma-Aldrich | 97% | Not Specified | - |
| TCI America | >98.0% | GC | - |
| Clearsynth | Not less than 95% | HPLC | Prochlorperazine EP Impurity D |
| Fengchen Group | 99% Min | Not Specified | - |
| Anjali Labs | 99.0% | HPLC | - |
Experimental Protocols
To facilitate independent purity verification, detailed protocols for the analysis of this compound by HPLC and GC-MS are provided below. These methods are based on established analytical principles for similar compounds and are designed to be robust and reproducible.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantification of this compound and the separation of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724)
-
Gradient:
-
0-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (split ratio of 20:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp to 280 °C at a rate of 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or methanol (B129727) to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Mandatory Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the analysis of this compound purity from commercial suppliers.
Illuminating the Framework: A Comparative Guide to the Structural Elucidation of 2-Chlorophenothiazine Derivatives
For researchers, scientists, and drug development professionals, the precise structural determination of 2-Chlorophenothiazine and its derivatives is paramount for understanding their physicochemical properties, bioactivity, and metabolic pathways. This guide provides a comprehensive comparison of analytical techniques used for the structural elucidation and confirmation of these compounds, supported by experimental data and detailed methodologies.
The tricyclic scaffold of phenothiazine (B1677639), particularly with a chlorine substitution at the 2-position, forms the backbone of numerous psychoactive drugs and other biologically active molecules. The introduction of various substituents at the N10 position and on the aromatic rings gives rise to a diverse library of derivatives with distinct pharmacological profiles. The unambiguous confirmation of their chemical structures is a critical step in drug discovery and development. A multi-pronged analytical approach, combining spectroscopic and spectrometric techniques, is essential for this purpose.
Comparative Analysis of Spectroscopic and Spectrometric Data
The structural elucidation of this compound derivatives relies on the synergistic interpretation of data from various analytical methods. Each technique provides unique insights into the molecular architecture. The following tables summarize key quantitative data for the parent compound, this compound, and serve as a reference for the characterization of its derivatives.
| Technique | Parameter | Observed Value (this compound) | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | See Table 2 | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Chemical Shift (δ) | See Table 3 | Indicates the number of non-equivalent carbons and their bonding environment. |
| Mass Spec. | m/z (EI) | 233 (M⁺), 198, 235 | Confirms the molecular weight and provides fragmentation patterns for structural clues.[1] |
| FTIR | Wavenumber (cm⁻¹) | See Table 4 | Identifies characteristic functional groups present in the molecule.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Table 2: ¹H NMR Spectral Data for this compound [1]
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Specific peak assignments require high-resolution 2D NMR data which is not readily available in the provided search results. Generally, aromatic protons of phenothiazines appear in the range of 6.5-8.0 ppm. |
Table 3: ¹³C NMR Spectral Data for this compound [1]
| Chemical Shift (δ ppm) | Assignment |
| Specific peak assignments require high-resolution 2D NMR data which is not readily available in the provided search results. Aromatic carbons typically resonate between 110-150 ppm. |
For N-substituted derivatives, additional signals corresponding to the substituent groups will be observed. For instance, an N-acetyl derivative would show a characteristic methyl signal around 2.1 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 170 ppm in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, the molecular ion peak is observed at m/z 233.[1] The presence of a chlorine atom is indicated by the isotopic peak at M+2 (m/z 235) with a relative intensity of approximately one-third of the molecular ion peak.[1] Common fragmentation pathways for phenothiazines involve the loss of the N10-substituent and cleavage of the heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of phenothiazine and its derivatives is characterized by several key absorption bands.
Table 4: Key IR Absorption Bands for Phenothiazines [2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3400 | N-H Stretch | Secondary Amine (in unsubstituted phenothiazine) |
| 1560-1600 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-N Stretch | Aryl Amine |
| 740-833 | C-H Bending | Aromatic Ring Substitution Pattern |
| ~1250 | Asymmetric C-S-C Stretch | Thiazine Ring |
| ~1100 | Symmetric C-S-C Stretch | Thiazine Ring |
The substitution pattern on the aromatic rings can often be inferred from the C-H out-of-plane bending vibrations in the 740-833 cm⁻¹ region.[2] For instance, a 1,2,4-trisubstituted pattern, as in this compound, would be expected to show characteristic bands in this region.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Visualizing the Workflow and Structures
Graphical representations are invaluable for understanding the logical flow of experiments and the relationships between different chemical entities.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
References
A Comparative Efficacy Analysis of Drugs Synthesized from 2-Chlorophenothiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various drugs synthesized from the parent compound 2-Chlorophenothiazine. The analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their comparative efficacy.
Introduction to this compound Derivatives
This compound is a key chemical intermediate that serves as the structural backbone for a range of pharmacologically active compounds. Primarily known for their antipsychotic properties, derivatives of this compound have also demonstrated potential as anticancer and antimicrobial agents. The therapeutic effects of these compounds are largely attributed to their interaction with various cellular targets, most notably dopamine (B1211576) receptors for their neuroleptic activity.
Comparative Efficacy of Antipsychotic Derivatives
Several prominent antipsychotic drugs are synthesized from this compound, including Chlorpromazine, Triflupromazine, Perphenazine, and Prochlorperazine. Their primary mechanism of action involves the antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain, which is implicated in the positive symptoms of schizophrenia.
Quantitative Efficacy Data
The following table summarizes the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of these drugs for the dopamine D2 receptor. Lower values indicate higher binding affinity and potency.
| Drug | Dopamine D2 Receptor Ki (nM) | Dopamine D2 Receptor IC50 (nM) | Reference |
| Chlorpromazine | 0.66 | 1 | |
| Triflupromazine | - | - | - |
| Perphenazine | - | - | - |
| Prochlorperazine | - | < 20 (affinity) |
A meta-analysis of clinical trials has shown that there are no significant differences in the therapeutic efficacy between Chlorpromazine, Triflupromazine, Prochlorperazine, and Perphenazine in the treatment of schizophrenia. However, another meta-analysis comparing Chlorpromazine to 43 other antipsychotics found it to be more efficacious than four and less efficacious than four others, suggesting that the notion of equal efficacy among all antipsychotics may not be entirely accurate.
Emerging Therapeutic Applications: Anticancer and Antimicrobial Efficacy
Recent research has explored the potential of novel this compound derivatives in oncology and infectious diseases.
Anticancer Activity
Novel phenothiazine (B1677639) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The efficacy is often quantified by the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Novel Phenothiazine Derivative 1 | Hep3B (Liver Cancer) | Value not specified | |
| Novel Phenothiazine Derivative 3 | Hep3B (Liver Cancer) | Value not specified | |
| Novel Phenothiazine Derivative 8 | Hep3B (Liver Cancer) | Value not specified | |
| Novel Phenothiazine Derivative 9 | Hep3B (Liver Cancer) | Value not specified | |
| Novel Phenothiazine Derivative 10 | Hep3B (Liver Cancer) | Value not specified | |
| Novel Phenothiazine Derivative 25 | Hep3B (Liver Cancer) | Value not specified | |
| Chalcone-based Phenothiazine 4b | HepG-2 (Liver Cancer) | 7.14 µg/mL | |
| Chalcone-based Phenothiazine 4k | HepG-2 (Liver Cancer) | 7.61 µg/mL | |
| Chalcone-based Phenothiazine 4k | MCF-7 (Breast Cancer) | 12 µg/mL | |
| Chalcone-based Phenothiazine 4b | MCF-7 (Breast Cancer) | 13.8 µg/mL | |
| Pegylated Phenothiazine (PP) | HeLa (Cervical Cancer) | 229.1 µM | |
| Pegylated Phenothiazine (PP) | MeWo (Skin Cancer) | 251.9 µM | |
| Pegylated Phenothiazine Oxide (PPO) | HepG2 (Liver Cancer) | 161.3 µM | |
| Pegylated Phenothiazine Oxide (PPO) | MCF7 (Breast Cancer) | 131.7 µM |
Specific IC50 values for the novel derivatives from the cited study were presented graphically and not in a tabular format in the source material.
Antimicrobial Activity
Phenothiazine derivatives have also demonstrated antimicrobial properties. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Drug | Bacteria | MIC (mg/L) | Reference |
| (S)-JBC 1847 | S. aureus | 1-2 | |
| (S)-JBC 1847 | E. faecium | 1-2 | |
| Thioridazine | Aerobic and Anaerobic Bacteria | - | |
| Chlorpromazine | Aerobic and Anaerobic Bacteria | - | |
| Trifluoperazine | Aerobic and Anaerobic Bacteria | - | |
| Fluphenazine | Aerobic and Anaerobic Bacteria | - | |
| Triflupromazine | Aerobic and Anaerobic Bacteria | - |
Specific MIC values for the listed drugs against a range of bacteria were not provided in a consolidated table in the source material.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dopamine D2 Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the dopamine D2 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptors present in a cell membrane preparation. The amount of radioactivity bound to the receptors is measured, and the inhibition constant (Ki) of the test compound is calculated.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the dopamine D2 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Filtration: Separate the bound from the free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Stereotypy in Rats
This in vivo behavioral model is used to screen for antipsychotic activity.
Principle: Amphetamine induces stereotyped behaviors in rats, such as sniffing, licking, and gnawing, which are thought to be mediated by an overactive dopaminergic system. Antipsychotic drugs that block dopamine D2 receptors can attenuate this stereotyped behavior.
Protocol:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment.
-
Drug Administration: Administer the test compound or vehicle to the rats.
-
Amphetamine Challenge: After a predetermined time, administer a dose of amphetamine (e.g., 20 micrograms/0.5 microliter/side) via microinjection into the striatum.
-
Behavioral Observation: Observe and score the intensity of stereotyped behaviors at regular intervals using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores between the test compound-treated group and the vehicle-treated group to determine the efficacy of the test compound in reducing amphetamine-induced stereotypy.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-96 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A series of dilutions of the antimicrobial agent are prepared in a liquid or solid growth medium, which is then inoculated with the test microorganism. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.
Protocol (Broth Dilution Method):
-
Prepare Dilutions: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
Observation: After incubation, visually inspect the wells for turbidity (growth).
-
Determine MIC: The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action for the antipsychotic effects of this compound derivatives is the blockade of the dopamine D2 receptor. This G-protein coupled receptor, when activated by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, these drugs prevent this inhibition, leading to a normalization of dopamine signaling in the mesolimbic pathway.
Safety Operating Guide
Proper Disposal of 2-Chlorophenothiazine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Chlorophenothiazine, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
This compound is a chemical that can cause irritation to the eyes, skin, and respiratory tract.[1][2][3] Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Source |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] | [1][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] | [1][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | [1] |
| Handling | Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[1][2] | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under U.S. EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[1]
1. Waste Collection and Containment:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[4][5]
-
For spills, vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[1][6]
2. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound."[5]
-
Indicate the date when the waste was first added to the container.[5]
-
Specify the hazards associated with the chemical (e.g., irritant, toxic), which can be confirmed from the Safety Data Sheet (SDS).[5]
-
Include the name and contact information of the principal investigator or laboratory.[5]
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[1][2]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[7]
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4][6]
-
Arrange for the removal of the hazardous waste through a licensed chemical destruction plant or a certified hazardous waste disposal service.[4][8]
-
Controlled incineration with flue gas scrubbing is a potential disposal method.[4]
5. Empty Container Disposal:
-
For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[7]
-
If the chemical is deemed highly toxic (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7] After thorough rinsing, the container can be disposed of according to institutional guidelines.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound(92-39-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
